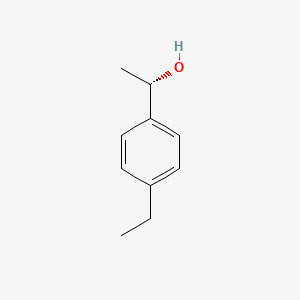
(1S)-1-(4-ethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-ethylphenyl)ethanol is an organic compound that belongs to the class of secondary alcohols It features a phenyl ring substituted with an ethyl group at the para position and a hydroxyl group attached to the first carbon of an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Ketones: One common method to synthesize (1S)-1-(4-ethylphenyl)ethanol is through the reduction of the corresponding ketone, 4-ethylacetophenone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Grignard Reaction: Another method involves the Grignard reaction, where 4-ethylbenzylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reduction processes using efficient and cost-effective reducing agents. Catalytic hydrogenation could also be employed for the reduction of ketones to alcohols.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S)-1-(4-ethylphenyl)ethanol can undergo oxidation to form the corresponding ketone, 4-ethylacetophenone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Esterification: Carboxylic acids, acid chlorides, sulfuric acid (H2SO4) as a catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-ethylacetophenone
Esterification: Esters of this compound
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a chiral building block in the synthesis of biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Could be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-ethylphenyl)ethanol would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
(1S)-1-phenylethanol: Lacks the ethyl group on the phenyl ring.
(1S)-1-(4-methylphenyl)ethanol: Has a methyl group instead of an ethyl group on the phenyl ring.
(1S)-1-(4-isopropylphenyl)ethanol: Has an isopropyl group instead of an ethyl group on the phenyl ring.
Uniqueness
(1S)-1-(4-ethylphenyl)ethanol is unique due to the presence of the ethyl group at the para position of the phenyl ring, which can influence its physical and chemical properties, as well as its reactivity compared to similar compounds.
Properties
IUPAC Name |
(1S)-1-(4-ethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFBZEOPUXCNHK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)
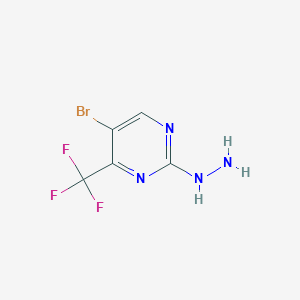
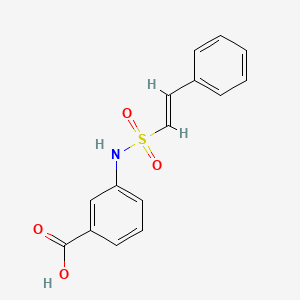
![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)
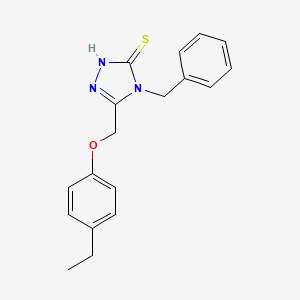
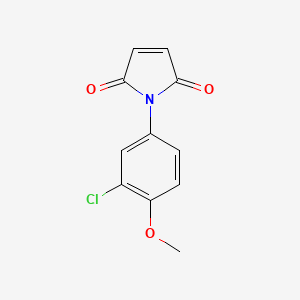
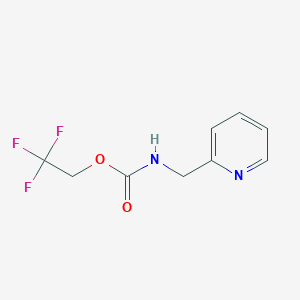
![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}acetamide](/img/structure/B6141776.png)
![7-(2H-1,3-benzodioxol-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)
![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)
![2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6141799.png)
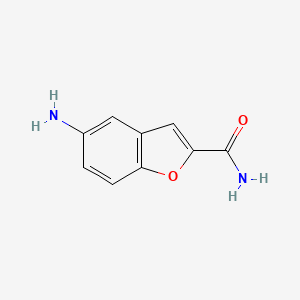

![4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride](/img/structure/B6141829.png)
